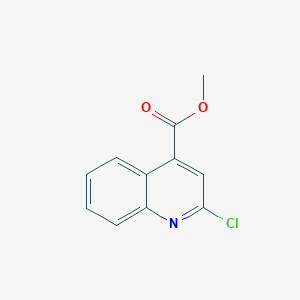

Methyl 2-chloroquinoline-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-chloroquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKVCCWVZWZXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409645 | |

| Record name | methyl 2-chloroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811758 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62482-26-2 | |

| Record name | methyl 2-chloroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-chloroquinoline-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-chloroquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 2-chloroquinoline-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic route for clarity.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a reactive chlorine atom and an ester functional group on the quinoline scaffold, allows for diverse chemical modifications. This guide focuses on a reliable and commonly employed two-step synthetic route, commencing with the formation of 2-chloroquinoline-4-carboxylic acid, followed by its esterification.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-chloroquinoline-4-carboxylic acid. This can be accomplished via several methods, with one of the most common being the chlorination of 2-hydroxyquinoline-4-carboxylic acid. The subsequent step is the esterification of the carboxylic acid to yield the final product.

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloroquinoline-4-carboxylic acid

This procedure details the chlorination of 2-hydroxyquinoline-4-carboxylic acid using phosphorus oxychloride (POCl3).[1]

Materials:

-

2-Hydroxyquinoline-4-carboxylic acid

-

Phosphorus oxychloride (POCl3)

-

Crushed ice

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-hydroxyquinoline-4-carboxylic acid (1 equivalent) and phosphorus oxychloride (10-15 equivalents) is prepared.

-

The mixture is heated to reflux and maintained at this temperature for 1 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The reaction mixture is then carefully and slowly poured onto a generous amount of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and the release of HCl gas.

-

The precipitated solid is collected by vacuum filtration.

-

The solid is washed thoroughly with deionized water to remove any residual acid.

-

The product, 2-chloroquinoline-4-carboxylic acid, is dried under high vacuum.

Step 2: Synthesis of this compound

This protocol describes the Fischer esterification of 2-chloroquinoline-4-carboxylic acid.

Materials:

-

2-Chloroquinoline-4-carboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H2SO4)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Ethyl acetate or other suitable organic solvent for extraction

Procedure:

-

To a solution of 2-chloroquinoline-4-carboxylic acid (1 equivalent) in an excess of methanol, a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) is carefully added.[2][3]

-

The reaction mixture is heated to reflux and maintained for several hours (typically 4-8 hours), with the reaction progress monitored by TLC.[3]

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as ethyl acetate and washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the quantitative data for the key compounds in this synthesis.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | 189.17 | White to off-white solid | 335-340[4] |

| 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | 207.62 | White solid | 254-257[5] |

| This compound | C11H8ClNO2 | 221.64 | Pale-yellow crystals | 59[6] |

Table 2: Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Chlorination | POCl3 | None (POCl3 as reagent and solvent) | 1-24 h | Reflux | 87-87.5[1] |

| Esterification | Methanol, H2SO4 (cat.) | Methanol | 4-8 h | Reflux | ~50 (for a similar compound)[6] |

Table 3: Spectroscopic Data for 2-Chloroquinoline-4-carboxylic acid

| Type | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 8.67 (d, 1H, J = 8.4 Hz), 7.91 (d, 1H, J = 8.1 Hz), 7.83 (s, 1H), 7.67 (t, 1H, J = 7.2 Hz), 7.54 (t, 1H, J = 7.2 Hz)[1] |

| LCMS (m/z) | 208 ([M+H]⁺)[1] |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound presented in this guide provides a robust and reproducible method for obtaining this important chemical intermediate. The two-step process, involving chlorination followed by esterification, is a well-established route in organic synthesis. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry, facilitating the efficient production of this key building block for further molecular exploration.

References

- 1. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of Methyl 2-chloroquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloroquinoline-4-carboxylate is a vital heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, characterized by a reactive chlorine atom at the 2-position and an ester group at the 4-position of the quinoline core, make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and key reactions of this compound, offering detailed experimental protocols and logical frameworks to facilitate its application in research and development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 62482-26-2 | [1] |

| Molecular Formula | C₁₁H₈ClNO₂ | [1] |

| Molecular Weight | 221.64 g/mol | [1] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Soluble in common organic solvents (inferred) |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a dedicated public spectral database for this specific compound is not available, the expected spectral features can be predicted based on the analysis of its constituent functional groups and related quinoline structures.

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the methyl protons of the ester group. The protons on the benzene ring portion of the quinoline system will likely appear as a complex multiplet in the aromatic region (δ 7.5-8.5 ppm). The proton at the 3-position will likely be a singlet in a similar region. The methyl protons of the ester group are expected to appear as a sharp singlet further upfield, typically around δ 4.0 ppm.

2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-175 ppm. The carbon atoms of the quinoline ring will appear in the aromatic region (δ 120-150 ppm), with the carbon bearing the chlorine atom (C2) and the carbon attached to the ester group (C4) showing characteristic shifts influenced by these substituents. The methyl carbon of the ester group will be observed at a higher field, typically around δ 52 ppm.

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For this compound, the molecular ion peak would be expected at m/z 221, with an isotopic peak at m/z 223 due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the entire ester group (-COOCH₃), and the chlorine atom.

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 2-chloroquinoline-4-carboxylic acid. The reactivity of this compound is dominated by the electrophilic nature of the quinoline ring, particularly at the 2-position, and the chemistry of the ester functionality.

3.1. Synthesis

The primary route for the synthesis of this compound is the esterification of 2-chloroquinoline-4-carboxylic acid.

Experimental Protocol: Fischer Esterification of 2-chloroquinoline-4-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloroquinoline-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

3.2. Key Reactions

The chemical reactivity of this compound is primarily centered around two key transformations: nucleophilic substitution at the 2-position and hydrolysis of the ester group.

3.2.1. Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups. This reaction is a cornerstone for the synthesis of diverse quinoline derivatives.

Experimental Protocol: Nucleophilic Substitution with an Amine

-

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

-

Reagent Addition: Add the desired amine nucleophile (1.1-1.5 eq) and a base, such as triethylamine or potassium carbonate (1.5-2.0 eq), to the solution.

-

Heating: Heat the reaction mixture at an elevated temperature (typically 80-120 °C) for several hours to overnight. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Isolation: Collect the precipitated solid by filtration. If no solid forms, extract the aqueous layer with an appropriate organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

3.2.2. Hydrolysis of the Ester

The methyl ester group can be readily hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a necessary step in multi-step synthetic sequences.

Experimental Protocol: Basic Hydrolysis of the Ester

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Base Addition: Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq), to the solution.

-

Heating: Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.

-

Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3).

-

Isolation: The carboxylic acid product will typically precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity at the 2- and 4-positions of the quinoline nucleus provides a robust platform for the construction of complex molecules with potential applications in drug discovery and materials science. This guide has provided a detailed overview of its chemical properties, predicted spectroscopic data, and key synthetic transformations, complete with experimental protocols, to serve as a practical resource for researchers in the field. Further experimental validation of the physical and spectroscopic properties will undoubtedly enhance the utility of this important chemical intermediate.

References

In-Depth Technical Guide to Methyl 2-chloroquinoline-4-carboxylate

CAS Number: 62482-26-2

This technical guide provides a comprehensive overview of Methyl 2-chloroquinoline-4-carboxylate, a heterocyclic building block of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential applications based on the activities of structurally related compounds.

Compound Properties

This compound is a quinoline derivative characterized by a chloro substituent at the 2-position and a methyl carboxylate group at the 4-position. These features make it a valuable intermediate for further chemical modifications.

| Property | Value | Source |

| CAS Number | 62482-26-2 | N/A |

| Molecular Formula | C₁₁H₈ClNO₂ | N/A |

| Molecular Weight | 221.64 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 2-hydroxyquinoline-4-carboxylic acid. The first step involves the chlorination of the hydroxyl group, followed by the esterification of the carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-chloroquinoline-4-carboxylic acid

This procedure is adapted from the general synthesis of 2-chloroquinolines from their corresponding 2-hydroxy precursors.

-

Materials: 2-hydroxyquinoline-4-carboxylic acid, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine 2-hydroxyquinoline-4-carboxylic acid with an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion (typically monitored by Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

-

The resulting precipitate, 2-chloroquinoline-4-carboxylic acid, is collected by filtration, washed with cold water, and dried.

-

Step 2: Esterification of 2-chloroquinoline-4-carboxylic acid

This is a standard Fischer esterification procedure.

-

Materials: 2-chloroquinoline-4-carboxylic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄) or other suitable acid catalyst.

-

Procedure:

-

Suspend the dried 2-chloroquinoline-4-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux until the starting material is fully consumed (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

-

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-chloroquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Methyl 2-chloroquinoline-4-carboxylate. Due to the limited availability of direct experimental spectroscopic data in published literature, this guide combines established synthetic protocols with predicted and comparative spectral analysis to confirm the molecule's structure.

Molecular Structure and Properties

This compound is a quinoline derivative with a chlorine atom at the 2-position and a methyl carboxylate group at the 4-position. Its structure and key properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC(=O)C1=CC(=NC2=CC=CC=C21)Cl |

| InChI Key | TZKVCCWVZWZXKK-UHFFFAOYSA-N |

Synthesis

This compound can be synthesized from 2-chloroquinoline-4-carboxylic acid. A general laboratory-scale procedure is outlined below. Several sources also indicate that this compound is commercially available.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-chloroquinoline-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Methanol (CH₃OH)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF) (catalytic amount)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-chloroquinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride (1.2 - 1.5 eq) to the suspension at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the mixture becomes a clear solution.

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-chloroquinoline-4-carbonyl chloride.

-

-

Esterification:

-

Dissolve the crude acid chloride in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add anhydrous methanol (5-10 eq) dropwise.

-

Add triethylamine (1.5 - 2.0 eq) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

-

Spectroscopic Data and Structure Elucidation

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Predicted Mass Spectrometry Data

| Adduct | Ion Formula | Calculated m/z |

| [M+H]⁺ | [C₁₁H₉ClNO₂]⁺ | 222.0316 |

| [M+Na]⁺ | [C₁₁H₈ClNO₂Na]⁺ | 244.0135 |

| [M-H]⁻ | [C₁₁H₇ClNO₂]⁻ | 220.0171 |

Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 221/223 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is expected. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 190/192, and the subsequent loss of a carbonyl group (-CO) to yield a fragment at m/z 162/164.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic IR absorption bands for this compound are listed below. This prediction is supported by the IR data of the closely related this compound N-oxide.[2]

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3060 | C-H stretch | Aromatic |

| ~ 2955 | C-H stretch | Methyl (ester) |

| ~ 1725 | C=O stretch | Ester |

| ~ 1600, 1570, 1480 | C=C stretch | Aromatic (quinoline) |

| ~ 1250 | C-O stretch | Ester |

| ~ 1100 | C-Cl stretch | Aryl chloride |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Although experimental spectra for this compound are not available, the following predictions are based on the analysis of similar quinoline derivatives.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system and the methyl protons of the ester group.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.4 | d | 1H | H-5 |

| ~ 8.0 - 8.2 | s | 1H | H-3 |

| ~ 7.8 - 8.0 | d | 1H | H-8 |

| ~ 7.6 - 7.8 | t | 1H | H-7 |

| ~ 7.4 - 7.6 | t | 1H | H-6 |

| ~ 4.0 | s | 3H | -OCH₃ |

The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 165 | C=O (ester) |

| ~ 150 | C-2 |

| ~ 148 | C-8a |

| ~ 145 | C-4 |

| ~ 131 | C-7 |

| ~ 129 | C-5 |

| ~ 128 | C-6 |

| ~ 126 | C-4a |

| ~ 124 | C-8 |

| ~ 122 | C-3 |

| ~ 53 | -OCH₃ |

Structure Elucidation Workflow and Diagrams

The logical process for the structure elucidation of this compound is depicted in the following workflow diagram.

Key Experimental Methodologies

The following are generalized protocols for the key analytical techniques used in structure elucidation.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is a common technique for this type of molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer).

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Data Acquisition: The sample solution is infused into the ESI source. Data is collected in both positive and negative ion modes to observe different adducts.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a common method for solid or liquid samples.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Data Acquisition:

-

¹H NMR: A standard proton experiment is run. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: A proton-decoupled carbon experiment is performed to obtain a spectrum with single lines for each carbon.

-

Conclusion

The structural elucidation of this compound is achieved through a combination of synthesis and comprehensive spectroscopic analysis. While direct experimental NMR data is not widely reported, a confident structural assignment can be made based on mass spectrometry, infrared spectroscopy, and detailed comparison with the NMR data of structurally related quinoline derivatives. The methodologies and data presented in this guide provide a robust framework for the characterization of this and similar molecules, which are of interest to researchers in medicinal chemistry and drug development.

References

A Technical Guide to Methyl 2-chloroquinoline-4-carboxylate: Synthesis, Properties, and Biological Context

Abstract: This document provides a comprehensive technical overview of Methyl 2-chloroquinoline-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. It details the physicochemical properties of the molecule, including its calculated molecular weight and chemical formula. A detailed, two-step experimental protocol for its synthesis from common precursors is provided. Furthermore, this guide discusses the broader biological significance of the quinoline-4-carboxylate scaffold, highlighting its established roles in anticancer and antimicrobial research. Visual workflows for its synthesis and potential areas for biological screening are presented using Graphviz diagrams to aid researchers in planning future studies.

Physicochemical Properties

This compound is a derivative of quinoline, a structural motif prevalent in a wide range of biologically active compounds. While direct database entries for this specific ester are sparse, its properties can be reliably determined from its well-characterized carboxylic acid precursor, 2-chloroquinoline-4-carboxylic acid.

The key quantitative data for the compound and its immediate precursor are summarized below.

| Property | Value | Precursor Value (2-chloroquinoline-4-carboxylic acid) | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | C₁₀H₆ClNO₂ | Calculated |

| Molecular Weight | 221.64 g/mol | 207.61 g/mol | Calculated /[1] |

| CAS Number | Not available | 5467-57-2 | [1] |

| Canonical SMILES | COC(=O)C1=CC(=NC2=CC=CC=C21)Cl | C1=CC=C2C(=C1)N=C(C=C2C(=O)O)Cl | Inferred |

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved via a two-step process. This involves the initial synthesis of the precursor, 2-chloroquinoline-4-carboxylic acid, followed by its esterification.

Step 1: Synthesis of 2-Chloroquinoline-4-carboxylic acid

This protocol describes the chlorination of 2-hydroxyquinoline-4-carboxylic acid, a common method for producing the chloro-derivative.

-

Objective: To convert 2-hydroxyquinoline-4-carboxylic acid to 2-chloroquinoline-4-carboxylic acid.

-

Materials:

-

2-hydroxyquinoline-4-carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Deionized water

-

-

Experimental Procedure:

-

Combine 2-hydroxyquinoline-4-carboxylic acid (1.0 eq) with an excess of phosphorus oxychloride (POCl₃, ~10 vol eq).

-

Heat the mixture to reflux and maintain for approximately 1-2 hours. The reaction should be monitored for completion using an appropriate method (e.g., TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a large volume of crushed ice (~100 g per gram of starting material). This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

A solid precipitate of 2-chloroquinoline-4-carboxylic acid will form. Isolate the solid product by vacuum filtration.

-

Wash the filtered solid thoroughly with cold deionized water to remove any residual acid.

-

Dry the product under high vacuum to yield the final 2-chloroquinoline-4-carboxylic acid.

-

Step 2: Fischer Esterification to this compound

This protocol details the acid-catalyzed esterification of the previously synthesized carboxylic acid with methanol.[2]

-

Objective: To synthesize this compound.

-

Materials:

-

2-chloroquinoline-4-carboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (used as solvent and reagent)

-

Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

-

Experimental Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroquinoline-4-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the solution.[3]

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 h). Monitor the reaction progress by TLC until the starting material is consumed.

-

After cooling, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Redissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

If necessary, purify the crude this compound by column chromatography or recrystallization to obtain the final, pure compound.

-

Synthetic Workflow Visualization

The logical flow from commercially available starting materials to the final product and its subsequent evaluation is a critical pathway in drug discovery. The following diagram illustrates this workflow.

References

An In-depth Technical Guide to Methyl 2-chloroquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-chloroquinoline-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information on its precursor, related analogs, and established synthetic methodologies to provide a predictive framework for its characteristics and potential applications.

Core Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | PubChem |

| Molecular Weight | 221.64 g/mol | PubChem |

| Monoisotopic Mass | 221.0243562 Da | PubChem |

| CAS Number | 62482-26-2 | Santa Cruz Biotechnology[1] |

| Predicted XlogP | 3 | PubChem |

| Predicted Hydrogen Bond Donor Count | 0 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 2 | PubChem |

| Predicted Topological Polar Surface Area | 39.2 Ų | PubChem |

Note: The majority of the data presented in this table is computationally predicted and awaits experimental verification.

Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, a plausible and efficient two-step synthetic route can be inferred from established chemical transformations of quinoline derivatives. The proposed pathway involves the chlorination of a hydroxyquinoline precursor followed by esterification.

Step 1: Synthesis of 2-Chloroquinoline-4-carboxylic acid

The precursor, 2-chloroquinoline-4-carboxylic acid, can be synthesized from 2-hydroxyquinoline-4-carboxylic acid. A general and widely used method for this transformation is treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxyquinoline-4-carboxylic acid.

-

Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Isolation: The resulting precipitate, 2-chloroquinoline-4-carboxylic acid, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Step 2: Esterification to this compound

The synthesized 2-chloroquinoline-4-carboxylic acid can then be converted to its corresponding methyl ester via Fischer esterification or other standard esterification methods.

Experimental Protocol (Fischer Esterification):

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloroquinoline-4-carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH).

-

Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as indicated by TLC.

-

Neutralization and Extraction: After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

References

An In-Depth Technical Guide to the Solubility of Methyl 2-chloroquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of Methyl 2-chloroquinoline-4-carboxylate. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the established experimental protocols and data presentation standards relevant to its analysis.

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This guide outlines the standard experimental procedures for obtaining reliable solubility data.

Data Presentation

Accurate and consistent data presentation is crucial for the comparison and interpretation of solubility studies. The following table illustrates a standardized format for reporting the solubility of this compound in a range of common organic solvents at various temperatures.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | 25 | Data not available | Data not available | Gravimetric |

| 40 | Data not available | Data not available | Gravimetric | |

| Ethanol | 25 | Data not available | Data not available | HPLC |

| 40 | Data not available | Data not available | HPLC | |

| Acetone | 25 | Data not available | Data not available | UV/Vis |

| 40 | Data not available | Data not available | UV/Vis | |

| Acetonitrile | 25 | Data not available | Data not available | HPLC |

| 40 | Data not available | Data not available | HPLC | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Gravimetric |

| 40 | Data not available | Data not available | Gravimetric | |

| Water | 25 | Data not available | Data not available | HPLC |

| 40 | Data not available | Data not available | HPLC |

Note: This table is a template. Currently, there is no publicly available quantitative solubility data for this compound to populate this table.

Experimental Protocols

The determination of solubility for a sparingly soluble compound like this compound can be achieved through several well-established methods. The choice of method often depends on the desired accuracy, throughput, and the physicochemical properties of the compound and solvent.

Gravimetric Method

The gravimetric method is a classic and straightforward technique for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Solvent Evaporation: A precisely measured aliquot of the clear supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under a stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: The container with the dried solute is weighed, and the mass of the dissolved solid is determined by difference.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent aliquot.

UV/Vis Spectroscopy Method

This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible range.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Sample Preparation and Equilibration: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Phase Separation: The undissolved solid is removed by centrifugation or filtration.

-

Dilution: A known volume of the clear supernatant is diluted with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The original concentration of the saturated solution is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.

Methodology:

-

Method Development: An appropriate HPLC method is developed, including the choice of column, mobile phase, flow rate, and detector wavelength, to achieve good separation and detection of this compound.

-

Calibration Curve: A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.

-

Sample Preparation and Equilibration: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Phase Separation: The saturated solution is filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilution: The filtrate is appropriately diluted with the mobile phase or a suitable solvent to fall within the concentration range of the calibration curve.

-

Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

-

Concentration Calculation: The concentration in the diluted sample is determined from the calibration curve, and the solubility in the original saturated solution is calculated by applying the dilution factor.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A generalized experimental workflow for determining the solubility of a compound.

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-4-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, representing a privileged structure that has given rise to a diverse array of therapeutic agents. From the early discovery of antimalarials to the development of potent antibacterial and anticancer drugs, the journey of quinoline-4-carboxylates is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides a comprehensive overview of the historical milestones, key discoveries, and synthetic evolution of quinoline-4-carboxylic acid derivatives, complete with detailed experimental protocols, quantitative biological data, and mechanistic pathway diagrams.

Early Discoveries and Foundational Syntheses

The story of quinoline derivatives begins with the isolation of quinoline from coal tar in the 1830s.[1] However, it was the targeted synthesis of its functionally crucial derivatives, particularly the quinoline-4-carboxylic acids, that marked the true beginning of their impactful journey in medicinal chemistry.[1] Several classical name reactions have been instrumental in accessing this versatile scaffold.

The Gould-Jacobs reaction , first reported in 1939, is a cornerstone for the synthesis of 4-hydroxyquinolines.[2][3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2][4] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[3] The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[3]

Another pivotal method is the Pfitzinger reaction , which provides a route to substituted quinoline-4-carboxylic acids through the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[5][6] This reaction has been a mainstay for generating a wide variety of analogs.[1]

The Doebner reaction offers an alternative pathway, synthesizing quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[7][8] While effective, traditional Doebner reactions can be limited by low yields, especially with electron-deficient anilines.[9]

The Dawn of the Antibacterial Era: Nalidixic Acid

A significant breakthrough in the therapeutic application of quinoline-4-carboxylates came with the discovery of nalidixic acid in 1962.[10] Synthesized as a byproduct during the production of the antimalarial drug chloroquine, nalidixic acid was the first synthetic quinolone antibiotic.[11] Its synthesis involves the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and alkylation.[10]

Nalidixic acid exhibits primary activity against Gram-negative bacteria by inhibiting DNA gyrase, a type II topoisomerase essential for DNA replication.[12][13] This discovery paved the way for the development of a vast new class of antibacterial agents.

The Rise of the Fluoroquinolones: A Leap in Potency and Spectrum

The development of fluoroquinolones in the 1970s and 1980s marked a paradigm shift in antibacterial therapy. The addition of a fluorine atom at the C-6 position and various substituents at the C-7 position of the quinolone ring dramatically enhanced their potency and broadened their spectrum of activity to include Gram-positive bacteria.[14][15]

The mechanism of action of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[12][13] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[16] By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to double-strand breaks and ultimately cell death.[12][13]

Beyond Antibacterials: Diverse Therapeutic Applications

The versatility of the quinoline-4-carboxylate scaffold extends far beyond antibacterial agents. Researchers have successfully developed derivatives with a wide range of therapeutic activities.

Antimalarial Agents

Quinolines have a long history in the fight against malaria, with quinine being a classic example. More recently, synthetic quinoline-4-carboxamides have emerged as potent antimalarial candidates.[17][18] These compounds exhibit multistage activity against the Plasmodium falciparum parasite and have shown excellent in vivo efficacy in mouse models.[18] Their mechanism of action can involve the inhibition of parasitic enzymes crucial for survival.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Quinoline-4-carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[19] Inhibition of DHODH depletes the cell of essential building blocks for DNA and RNA synthesis, thereby halting cell proliferation.[19] This mechanism has been exploited for the development of anticancer and antiviral agents.[19][20]

Kynurenic Acid: A Link to Neurobiology

Kynurenic acid , an endogenous metabolite of tryptophan, is a naturally occurring quinoline-4-carboxylic acid derivative.[21][22] It acts as an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain.[21][23] By modulating NMDA receptor activity, kynurenic acid plays a role in neuroprotection and has been implicated in various neurological and psychiatric disorders.[22][23]

Quantitative Data Summary

The following tables summarize key quantitative data for various classes of quinoline-4-carboxylate derivatives, providing a comparative overview of their biological activities.

| Compound | Organism/Target | IC50 / MIC (µM) | Reference |

| Nalidixic Acid | Escherichia coli | 4-8 | [24] |

| Proteus mirabilis | 4-16 | [24] | |

| Klebsiella pneumoniae | 8-16 | [24] | |

| Ciprofloxacin | Escherichia coli | 0.004-0.015 | [14] |

| Staphylococcus aureus | 0.12-0.5 | [14] | |

| Pseudomonas aeruginosa | 0.25-1 | [14] | |

| Levofloxacin | Streptococcus pneumoniae | 1 | [14] |

| Haemophilus influenzae | 0.03 | [14] | |

| Moxifloxacin | Streptococcus pneumoniae | 0.25 | [14] |

| Staphylococcus aureus | 0.06-0.25 | [14] | |

| MIC (Minimum Inhibitory Concentration) values are presented for antibacterial agents. | |||

| Table 1: Antibacterial Activity of Key Quinolone Derivatives |

| Compound Series | Target | Representative IC50 (nM) | Reference |

| Quinoline-4-carboxamides | Plasmodium falciparum (3D7) | 1.3 - 120 | [17][18] |

| 4-oxo-3-carboxyl quinolones | Plasmodium falciparum (K1) | ~250 | [25] |

| Table 2: Antimalarial Activity of Quinoline-4-Carboxylate Derivatives |

| Compound Series | Target | Representative IC50 (nM) | Reference |

| 2-Aryl-4-quinoline carboxylic acids | Human DHODH | 1 - 260 | [19][20][26] |

| Table 3: DHODH Inhibitory Activity of Quinoline-4-Carboxylate Derivatives |

Experimental Protocols

Detailed methodologies for the synthesis of the core quinoline-4-carboxylate scaffold are provided below.

Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling solvent (e.g., diphenyl ether)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Condensation: A mixture of aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.[2]

-

Cyclization: The resulting anilinomethylenemalonate is added to a high-boiling solvent like diphenyl ether and heated to reflux (approximately 250 °C) for 15-30 minutes.[4]

-

Hydrolysis: The reaction mixture is cooled, and the precipitated ethyl 4-hydroxyquinoline-3-carboxylate is collected. The ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (10%).[3]

-

Decarboxylation: The resulting solution is cooled and acidified with hydrochloric acid to precipitate 4-hydroxyquinoline-3-carboxylic acid. The isolated acid is then heated above its melting point until the evolution of carbon dioxide ceases to yield 4-hydroxyquinoline.[3]

Pfitzinger Reaction for 2-Phenyl-quinoline-4-carboxylic Acid (Cinchophen) Synthesis

Materials:

-

Isatin

-

Acetophenone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Acetic acid

Procedure:

-

A solution of potassium hydroxide (3 eq) in aqueous ethanol is prepared.[27]

-

Isatin (1 eq) and acetophenone (1.1 eq) are added to the basic solution.[27]

-

The mixture is refluxed for 12-24 hours.[27]

-

The solvent is partially removed, and the residue is dissolved in water.

-

The aqueous solution is extracted with ether to remove unreacted acetophenone.

-

The aqueous layer is then acidified with acetic acid to precipitate 2-phenyl-quinoline-4-carboxylic acid (cinchophen).[27] The product can be collected by filtration and recrystallized from ethanol.

Doebner Reaction for Quinoline-4-carboxylic Acid Synthesis

Materials:

-

Aniline

-

Benzaldehyde

-

Pyruvic acid

-

Ethanol

Procedure:

-

Aniline (1 eq), benzaldehyde (1 eq), and pyruvic acid (1 eq) are dissolved in ethanol.[7]

-

The mixture is refluxed for 3-4 hours.[7]

-

Upon cooling, the product, 2-phenyl-quinoline-4-carboxylic acid, crystallizes from the solution.

-

The product is collected by filtration and can be recrystallized from ethanol.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key signaling pathways and mechanisms of action for different classes of quinoline-4-carboxylates.

Figure 1: Mechanism of action of fluoroquinolones.

Figure 2: Kynurenic acid signaling at the NMDA receptor.

Figure 3: Historical timeline of quinoline-4-carboxylate discovery.

Conclusion

The discovery and development of quinoline-4-carboxylates represent a remarkable journey of scientific inquiry and innovation. From their humble beginnings as isolates from coal tar to their current status as a versatile and indispensable scaffold in medicinal chemistry, these compounds have had a profound impact on human health. The foundational synthetic methods, such as the Gould-Jacobs, Pfitzinger, and Doebner reactions, continue to be relevant today, providing the chemical tools to explore new therapeutic frontiers. The serendipitous discovery of nalidixic acid ushered in the age of quinolone antibiotics, which was further revolutionized by the advent of the highly potent fluoroquinolones. Today, the quinoline-4-carboxylate core is being exploited for a multitude of therapeutic applications, including the treatment of malaria, cancer, and neurological disorders. As our understanding of disease biology deepens and synthetic methodologies advance, the legacy of the quinoline-4-carboxylate scaffold is certain to continue, yielding new and improved medicines for generations to come.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. iipseries.org [iipseries.org]

- 8. Doebner reaction - Wikipedia [en.wikipedia.org]

- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Structure-activity relationships of the fluoroquinolones | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 21. N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Relationship of quantitative structure and pharmacokinetics in fluoroquinolone antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

In-depth Technical Guide: Spectroscopic and Biological Profile of Methyl 2-chloroquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 2-chloroquinoline-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages empirical data from structurally analogous compounds, namely 2-chloroquinoline-4-carboxylic acid and methyl quinoline-4-carboxylate, in conjunction with established principles of spectroscopic theory to present a predicted spectroscopic profile. This document also outlines detailed experimental protocols for the synthesis and spectroscopic analysis of the title compound and explores its potential biological relevance by discussing generalized signaling pathways that may be influenced by quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from experimental data of analogous compounds and known substituent effects.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.30 | d | 1H | H-5 |

| ~8.15 | s | 1H | H-3 |

| ~7.90 | d | 1H | H-8 |

| ~7.75 | t | 1H | H-7 |

| ~7.60 | t | 1H | H-6 |

| ~4.00 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | C=O |

| ~150.0 | C-2 |

| ~148.5 | C-8a |

| ~142.0 | C-4 |

| ~131.0 | C-7 |

| ~129.5 | C-5 |

| ~127.0 | C-4a |

| ~126.0 | C-6 |

| ~122.0 | C-3 |

| ~119.0 | C-8 |

| ~53.0 | -OCH₃ |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Fragment |

| 221/223 | [M]⁺ |

| 190/192 | [M - OCH₃]⁺ |

| 162/164 | [M - COOCH₃]⁺ |

| 127 | [M - COOCH₃ - Cl]⁺ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | C=O stretch (ester) |

| ~1600, 1570, 1500 | C=C and C=N stretching (quinoline ring) |

| ~1250 | C-O stretch (ester) |

| ~760 | C-Cl stretch |

Experimental Protocols

Synthesis of this compound

This protocol describes the esterification of 2-chloroquinoline-4-carboxylic acid.

Materials:

-

2-chloroquinoline-4-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-chloroquinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Dissolve the purified compound in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra and assign the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry:

-

Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using an FTIR spectrometer, either as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Potential Biological Significance and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, and anticancer effects.[1][2] While the specific biological targets of this compound are not yet elucidated, it is plausible that it could interact with pathways commonly modulated by quinoline-based compounds. For instance, in the context of cancer, quinoline derivatives have been shown to induce apoptosis. A generalized apoptotic signaling pathway is depicted below.

Caption: Generalized extrinsic and intrinsic apoptotic signaling pathways.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and characterization.

References

The Diverse Biological Activities of Chloroquinoline Derivatives: A Technical Guide for Drug Development Professionals

Abstract: The chloroquinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of synthetic compounds with a broad spectrum of biological activities. Historically recognized for their profound antimalarial efficacy, derivatives of chloroquinoline have been increasingly investigated for their potential in other therapeutic areas, most notably oncology and virology. This technical guide provides an in-depth review of the anticancer, antimalarial, and antiviral activities of chloroquinoline derivatives. It summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the primary mechanisms of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of quinoline-based therapeutics.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds that are present in numerous natural products and synthetic drugs.[1][2] The introduction of a chlorine atom to the quinoline ring, particularly at the 7-position, has given rise to a family of compounds with significant therapeutic value, exemplified by the renowned antimalarial drug, chloroquine.[3][4] Beyond their established role in combating malaria, these derivatives have demonstrated potent activities against cancer and various viruses.[2][5] Their mechanisms of action are often multifaceted, ranging from the inhibition of crucial cellular processes like autophagy to direct interference with pathogen replication cycles.[6][7] This guide explores the core biological activities of chloroquinoline derivatives, providing the quantitative data and methodological insights necessary for their continued development as therapeutic agents.

Anticancer Activity

Chloroquinoline derivatives have emerged as a versatile class of compounds in cancer research, exhibiting cytotoxic and cytostatic effects through multiple mechanisms.[3] Their applications range from inducing programmed cell death to modulating cellular pathways that support tumor survival and proliferation.[6][7]

Mechanisms of Action

2.1.1 Inhibition of Autophagy Autophagy is a cellular recycling process that cancer cells can exploit to survive under stressful conditions, such as those induced by chemotherapy.[8][9] Chloroquine and its derivatives are lysosomotropic agents, meaning they accumulate in lysosomes, the acidic organelles where the final stage of autophagy occurs.[7][10] By increasing the lysosomal pH, these compounds inhibit the fusion of autophagosomes with lysosomes, thereby blocking the degradation of cellular components.[7] This leads to an accumulation of autophagosomes and key autophagy-related proteins like LC3-II.[8] The inhibition of this pro-survival mechanism can sensitize cancer cells to other therapeutic agents and induce cell death.[9][11][12]

Caption: Chloroquinolines inhibit autophagy by preventing autophagosome-lysosome fusion.

2.1.2 Induction of Apoptosis Apoptosis, or programmed cell death, is a primary mechanism by which chloroquinoline derivatives eliminate cancer cells.[6] This is often achieved by activating intrinsic and extrinsic cell death pathways.[3] Some derivatives have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are key executioners of apoptosis.[3][13]

2.1.3 Inhibition of PI3K/Akt Signaling Pathway The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that is often hyperactivated in cancer.[14] Molecular docking studies and biological assays suggest that certain chloroquinoline hybrids can act as inhibitors of the PI3K enzyme.[14][15] By blocking this pathway, these derivatives can suppress cancer cell growth, proliferation, and survival.[14]

Caption: Chloroquinoline derivatives can inhibit the pro-survival PI3K/Akt pathway.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various chloroquinoline derivatives have been quantified against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for this evaluation, representing the concentration of a compound required to inhibit cell growth by 50%.[6]

| Derivative/Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 2 (a 4-aminoquinoline derivative) | Lovo (Colorectal) | 28.82 µg/mL | [15] |

| Compound 17 (a quinoline-sulfonamide hybrid) | MDA-MB231 (Breast) | 26.54 µg/mL | [15] |

| Compound 17 (a quinoline-sulfonamide hybrid) | HeLa (Cervical) | 30.92 µg/mL | [15] |

| Compound 9 (a 7-chloroquinoline derivative) | MCF-7 (Breast) | Not specified, but showed high activity | [1] |

| Compound 9 (a 7-chloroquinoline derivative) | HeLa (Cervical) | IC₅₀ = 8.9 ± 1.2 µg/ml | [16] |

| Compound 15 (a rhodanine analogue) | HGC (Gastric), MCF7 (Breast), DU145 (Prostate) | Micromolar concentration | [17] |

| Sulfonyl N-oxide derivatives (63-82) | CCRF-CEM (Leukemia) | 0.55–2.74 µM | [18] |

Antimalarial Activity

The quinoline-containing drugs, including chloroquine, have long been a cornerstone of antimalarial chemotherapy.[19] They are particularly effective against the blood stages of the Plasmodium parasite's life cycle.[19]

Mechanism of Action

Inside the red blood cell, the malaria parasite digests hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[20] This process releases large quantities of toxic free heme.[21] The parasite detoxifies the heme by polymerizing it into an insoluble, non-toxic crystal called hemozoin.[20] Chloroquine, being a weak base, diffuses into the RBC and the parasite's acidic vacuole, where it becomes protonated and trapped, reaching high concentrations.[19][20] There, it binds to the heme, forming a complex that prevents the polymerization into hemozoin.[20][22] The accumulation of this toxic complex leads to membrane damage and parasite death.[19][20]

Caption: Chloroquine blocks heme polymerization, leading to toxic buildup and parasite death.

Quantitative Data: In Vitro Antimalarial Activity

The efficacy of chloroquinoline derivatives is typically assessed against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| Derivative/Compound | P. falciparum Strain | IC₅₀ | Reference |

| Compound 9 | - | < 50 µM | [1] |

| Compound 40b | 3D7 | 0.62 µg/mL | [21] |

| Compound 40d | - | 4.54 ± 0.16 µM | [21] |

| Compounds 11-15, 24 | Dd2 (CQR) | Submicromolar; more potent than chloroquine | [23] |

| Compound 21 | - | Strong activity | [21] |

Antiviral Activity

Chloroquinoline derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including coronaviruses like SARS-CoV-2.[24][25]

Mechanism of Action

The antiviral action of chloroquinolines is often attributed to their ability to raise the pH of acidic intracellular vesicles, such as endosomes.[25] Many enveloped viruses rely on a low pH environment within the endosome to trigger conformational changes in their surface proteins, which is a necessary step for the fusion of the viral and endosomal membranes and subsequent release of the viral genome into the cytoplasm. By neutralizing these acidic compartments, chloroquinolines can effectively block viral entry.[25] Another proposed mechanism involves the interference with the glycosylation of viral receptors on the host cell surface, such as the ACE2 receptor used by SARS-CoV-2, which can also hinder viral binding and entry.[25]

Quantitative Data: In Vitro Antiviral Activity

Antiviral activity is often measured by the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that gives half-maximal response.

| Derivative/Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Chloroquine | SARS-CoV-2 | Vero E6 | - | [24] |

| Hydroxychloroquine | SARS-CoV-2 | Vero E6 | - | [24] |

| New quinoline-morpholine hybrids | SARS-CoV-2 | - | Down to 1.5 ± 1.0 | [26] |

| Chloroquine (Reference) | SARS-CoV-2 | - | 3.1 ± 2.7 | [26] |

Experimental Protocols

The evaluation of chloroquinoline derivatives involves a standardized set of in vitro assays to determine their bioactivity and elucidate their mechanisms of action.

Caption: A typical workflow for assessing the cytotoxicity of new derivatives.[27]

Cell Viability Assessment by MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the chloroquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).[14]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[6]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[14]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value.[14]

-

Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity

The PRNT is the "gold standard" for measuring neutralizing antibodies but is adapted to screen antiviral compounds.[28][29]

-

Principle: The assay measures the ability of a compound to neutralize a virus and prevent it from infecting a monolayer of susceptible cells, thus reducing the number of plaques (zones of cell death) that form.[28][30]

-

Materials:

-

Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock of known titer

-

Cell culture medium

-

Semi-solid overlay (e.g., methylcellulose or agarose)[28]

-

Staining solution (e.g., crystal violet)

-

-

Procedure:

-

Cell Seeding: Plate susceptible cells in multi-well plates to form a confluent monolayer.

-